molecular formula C22H25NO5S B11661980 3-(Piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

3-(Piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11661980
M. Wt: 415.5 g/mol
InChI Key: GEDBISXQUGRCMI-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a carbothioyl group through a reaction with carbon disulfide and an appropriate base.

    Coupling with Trimethoxybenzoic Acid: The functionalized piperidine derivative is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro derivatives and halogenated compounds.

Scientific Research Applications

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The carbothioyl group may form covalent bonds with nucleophilic sites on proteins, altering their function. The trimethoxybenzoate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(PIPERIDINE-1-CARBONYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE
  • 3-(PIPERIDINE-1-CARBONYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE
  • 3-(PIPERIDINE-1-CARBONYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE

Uniqueness

3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the carbothioyl group, which imparts distinct chemical reactivity and potential biological activity compared to its carbonyl analogs. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

[3-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H25NO5S/c1-25-18-13-16(14-19(26-2)20(18)27-3)22(24)28-17-9-7-8-15(12-17)21(29)23-10-5-4-6-11-23/h7-9,12-14H,4-6,10-11H2,1-3H3

InChI Key

GEDBISXQUGRCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3

Origin of Product

United States

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